molecular formula C16H20N2 B1522812 [(3,5-Dimethylphenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1183462-81-8

[(3,5-Dimethylphenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No. B1522812
CAS RN: 1183462-81-8
M. Wt: 240.34 g/mol
InChI Key: RIZHPJZLPBGORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine” is a chemical compound with the CAS Number: 1183462-81-8 . It has a molecular weight of 240.35 and its IUPAC name is N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]ethanamine . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2/c1-4-18-16(14-6-5-7-17-11-14)15-9-12(2)8-13(3)10-15/h5-11,16,18H,4H2,1-3H3 . This indicates that the compound has a complex structure with multiple rings and functional groups.

Scientific Research Applications

Synthesis Processes

  • Synthesis of Key Intermediates: The compound is utilized as a key intermediate in the synthesis of antibiotics, such as premafloxacin, for treating pathogens of veterinary importance. A practical, efficient, and stereoselective process involving asymmetric Michael addition and stereoselective alkylation is used for its preparation (Fleck et al., 2003).

Catalysis and Chemical Reactions

  • Catalysis of Enantioselective Reactions: Chiral amines, closely related to the subject compound, are employed to catalyze enantioselective Michael addition of aldehydes to vinyl ketones, resulting in the formation of optically active substituted 5-keto aldehydes (Melchiorre & Jørgensen, 2003).
  • Organometallic Complexes and Catalysis: The compound is involved in the synthesis of organometallic complexes, like diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes, which serve as chemoselective alkene hydrocarboxylation initiators (Dyer et al., 2005).

Pharmaceutical Applications

  • Antagonist in Platelet Activating Factor Receptor: The compound or its derivatives are potent antagonists for platelet activating factor (PAF) receptors, indicating its potential in pharmaceutical applications, specifically in the inhibition of PAF-induced aggregation in human platelets (Breul et al., 1999).

Polymer Synthesis and Organic Electronics

  • Polymerization Catalysts: Aromatic amine ligands, similar to the target compound, combined with copper(I) chloride, exhibit high activity in polymerizing 2,6-dimethylphenol, suggesting its potential application in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018).
  • Electro-Optic Materials: Pyrrole-based donor-acceptor chromophores, akin to the discussed compound, are synthesized for use in nonlinear optical/electro-optic materials, indicating its application in advanced electronic and photonic devices (Facchetti et al., 2003).

Analytical and Environmental Chemistry

  • Analysis of Aliphatic Amines in Water: Methods involving derivatization with substances related to the compound of interest are used for the determination of aliphatic amines in waste and surface water, demonstrating its use in environmental monitoring and analysis (Sacher et al., 1997).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-4-18-16(14-6-5-7-17-11-14)15-9-12(2)8-13(3)10-15/h5-11,16,18H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZHPJZLPBGORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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